molecular formula C7H5F3N2 B1458133 4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1400287-67-3

4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B1458133
Key on ui cas rn: 1400287-67-3
M. Wt: 174.12 g/mol
InChI Key: GNORMRGEMSZEBK-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

1-(2,2,2-Trifluoroethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (Preparation 147, 1.19 g) was dissolved in methanol (7 ml) and potassium carbonate (30 mg) was added. The reaction was stirred at room temperature for 3.5 hours. The methanol was evaporated and the residue taken up in dichloromethane (20 ml) and filtered through a plug of silica eluting with DCM to afford the title compound (326 mg, 53%). 1H-NMR (CDCl3, 500 MHz): δ 3.06 (s, 1H), 4.70 (q, J=8.20 Hz, 2H), 7.69 (s, 1H), 7.70 (s, 1H). 19F-NMR (CDCl3, 470.385 MHz): −71.69
Name
1-(2,2,2-Trifluoroethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH2:3][N:4]1[CH:8]=[C:7]([C:9]#[C:10][Si](C)(C)C)[CH:6]=[N:5]1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:9]([C:7]1[CH:6]=[N:5][N:4]([CH2:3][C:2]([F:15])([F:16])[F:1])[CH:8]=1)#[CH:10] |f:1.2.3|

Inputs

Step One
Name
1-(2,2,2-Trifluoroethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Quantity
1.19 g
Type
reactant
Smiles
FC(CN1N=CC(=C1)C#C[Si](C)(C)C)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica eluting with DCM

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(#C)C=1C=NN(C1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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